L-Cysteine-15N,d3
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Overview
Description
L-Cysteine-15N-d3 is a labeled form of L-Cysteine, an amino acid that plays a crucial role in various biological processes. The compound is isotopically labeled with nitrogen-15 and deuterium, making it valuable for scientific research, particularly in the fields of biochemistry and molecular biology. L-Cysteine is a conditionally essential amino acid, meaning it is essential under certain physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cysteine-15N-d3 is synthesized through the incorporation of nitrogen-15 and deuterium into the L-Cysteine molecule. The synthesis involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. The process typically includes the use of labeled ammonia and deuterated solvents .
Industrial Production Methods: Industrial production of L-Cysteine-15N-d3 involves large-scale synthesis using isotopically labeled starting materials. The production process is optimized to achieve high yields and purity of the labeled compound. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions: L-Cysteine-15N-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually carried out in anhydrous solvents.
Substitution: Substitution reactions involve reagents like alkyl halides and occur under basic conditions.
Major Products Formed:
Oxidation: The major product is cystine, formed by the oxidation of two L-Cysteine molecules.
Reduction: The major product is the reduced form of L-Cysteine, which retains the isotopic labels.
Substitution: The major products are substituted derivatives of L-Cysteine, depending on the reagents used.
Scientific Research Applications
L-Cysteine-15N-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-Cysteine and its derivatives.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of L-Cysteine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-Cysteine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for research and development purposes
Mechanism of Action
L-Cysteine-15N-d3 exerts its effects through its role as a precursor in the biosynthesis of glutathione, an important intracellular antioxidant. The compound is involved in the transsulfuration pathway, where it is converted to cystathionine and subsequently to glutathione. This pathway plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress .
Comparison with Similar Compounds
- L-Cysteine-13C3,15N,2,3,3-d3
- L-Cysteine-15N,2,3,3-d3
- L-Cysteine-d3,15N
Comparison: L-Cysteine-15N-d3 is unique due to its specific isotopic labeling with nitrogen-15 and deuterium. This labeling provides distinct advantages in tracing and quantification studies compared to other similar compounds. The presence of both nitrogen-15 and deuterium allows for more precise and accurate measurements in mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C3H7NO2S |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2,2D,4+1 |
InChI Key |
XUJNEKJLAYXESH-KIYJLCFFSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])S)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.